![molecular formula C15H11BrN2O B12886392 4-[2-(4-Bromophenyl)-1,3-oxazol-5-yl]aniline CAS No. 89752-98-7](/img/structure/B12886392.png)
4-[2-(4-Bromophenyl)-1,3-oxazol-5-yl]aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-(4-Bromophenyl)oxazol-5-yl)aniline is a chemical compound that belongs to the class of oxazole derivatives. Oxazoles are heterocyclic compounds containing an oxygen and nitrogen atom in a five-membered ring. This particular compound is characterized by the presence of a bromophenyl group attached to the oxazole ring, which is further connected to an aniline group. The unique structure of 4-(2-(4-Bromophenyl)oxazol-5-yl)aniline makes it a subject of interest in various fields of scientific research, including medicinal chemistry and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(4-Bromophenyl)oxazol-5-yl)aniline typically involves the formation of the oxazole ring followed by the introduction of the bromophenyl and aniline groups. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction between 4-bromobenzoyl chloride and 2-aminophenol in the presence of a base can lead to the formation of the oxazole ring. Subsequent reactions with aniline derivatives can yield the desired compound.
Industrial Production Methods
Industrial production of 4-(2-(4-Bromophenyl)oxazol-5-yl)aniline may involve optimized synthetic routes to ensure high yield and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
4-(2-(4-Bromophenyl)oxazol-5-yl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The bromophenyl group can participate in substitution reactions, where the bromine atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like sodium iodide in acetone can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
Applications De Recherche Scientifique
4-(2-(4-Bromophenyl)oxazol-5-yl)aniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of biological pathways and interactions.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 4-(2-(4-Bromophenyl)oxazol-5-yl)aniline involves its interaction with specific molecular targets. The oxazole ring can interact with various enzymes and receptors, influencing biological pathways. The bromophenyl group can enhance the compound’s binding affinity and specificity, making it a valuable tool in medicinal chemistry.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(2-(4-Chlorophenyl)oxazol-5-yl)aniline: Similar structure with a chlorine atom instead of bromine.
4-(2-(4-Methylphenyl)oxazol-5-yl)aniline: Contains a methyl group instead of bromine.
4-(2-(4-Nitrophenyl)oxazol-5-yl)aniline: Features a nitro group in place of bromine.
Uniqueness
The presence of the bromophenyl group in 4-(2-(4-Bromophenyl)oxazol-5-yl)aniline imparts unique chemical and physical properties, such as increased reactivity and binding affinity. This makes it distinct from other similar compounds and valuable in specific research applications.
Propriétés
Numéro CAS |
89752-98-7 |
|---|---|
Formule moléculaire |
C15H11BrN2O |
Poids moléculaire |
315.16 g/mol |
Nom IUPAC |
4-[2-(4-bromophenyl)-1,3-oxazol-5-yl]aniline |
InChI |
InChI=1S/C15H11BrN2O/c16-12-5-1-11(2-6-12)15-18-9-14(19-15)10-3-7-13(17)8-4-10/h1-9H,17H2 |
Clé InChI |
IYHAWZCHVKFEDL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C2=CN=C(O2)C3=CC=C(C=C3)Br)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


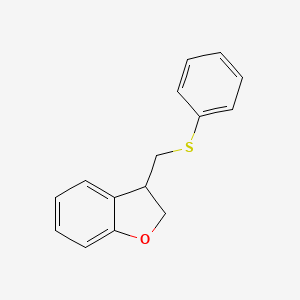
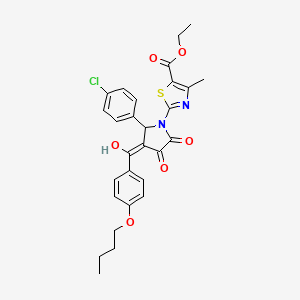

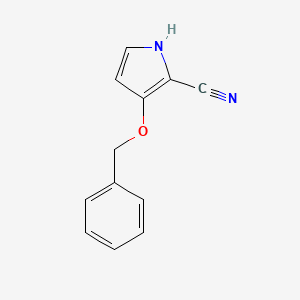
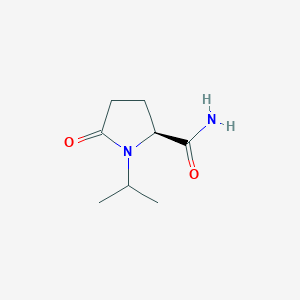
![4-Quinolinamine, 2-(4-fluorophenyl)-N-[2-(1-pyrrolidinyl)ethyl]-](/img/structure/B12886335.png)
![2,6-Dimethoxy-N-[3-(1-methylcyclohexyl)-1,2-oxazol-5-yl]benzamide](/img/structure/B12886337.png)
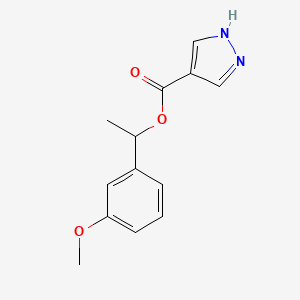



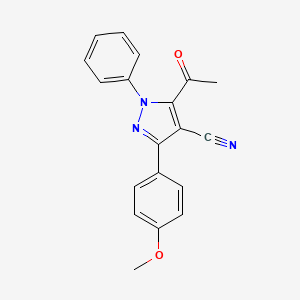
![2-{[(5-Methoxyfuran-2-yl)methyl]sulfanyl}ethan-1-ol](/img/structure/B12886381.png)

